2-chloro-N-(3-methyl-2-(4-methylbenzoyl)benzofuran-5-yl)benzamide
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Overview
Description
2-chloro-N-(3-methyl-2-(4-methylbenzoyl)benzofuran-5-yl)benzamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-chloro-N-(3-methyl-2-(4-methylbenzoyl)benzofuran-5-yl)benzamide typically involves a series of organic reactions. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade, which is an efficient way to construct complex polycyclic benzofuran compounds . Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, often using catalysts and specific reagents to facilitate the process .
Chemical Reactions Analysis
2-chloro-N-(3-methyl-2-(4-methylbenzoyl)benzofuran-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(3-methyl-2-(4-methylbenzoyl)benzofuran-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activities make it a candidate for studying cellular processes and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methyl-2-(4-methylbenzoyl)benzofuran-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-chloro-N-(3-methyl-2-(4-methylbenzoyl)benzofuran-5-yl)benzamide can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like cancer and psoriasis.
8-methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its biological activities and therapeutic potential. These compounds share the benzofuran core structure but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its specific applications and effects.
Properties
Molecular Formula |
C24H18ClNO3 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide |
InChI |
InChI=1S/C24H18ClNO3/c1-14-7-9-16(10-8-14)22(27)23-15(2)19-13-17(11-12-21(19)29-23)26-24(28)18-5-3-4-6-20(18)25/h3-13H,1-2H3,(H,26,28) |
InChI Key |
LQIWJECLUISDQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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